2-[(4-Bromobenzenesulfonyl)methyl]piperidine
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Overview
Description
2-[(4-Bromobenzenesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzenesulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[(4-Bromobenzenesulfonyl)methyl]piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A precursor in the synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine, used in similar substitution reactions.
Piperidine: The parent compound, widely used in organic synthesis and drug discovery.
N-(piperidine-4-yl)benzamide: A compound with similar structural features, used in cancer research.
Uniqueness
This compound is unique due to the presence of both the bromobenzenesulfonyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C12H16BrNO2S |
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Molecular Weight |
318.23 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]piperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2 |
InChI Key |
WGDOWJROEUCTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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